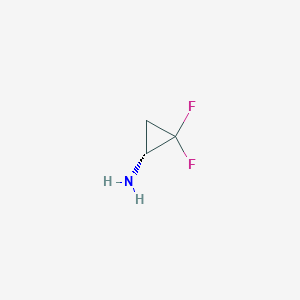

(R)-2,2-Difluorocyclopropanamine

Description

BenchChem offers high-quality (R)-2,2-Difluorocyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,2-Difluorocyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2,2-difluorocyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZWPZNCTRVYMD-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C1(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Harnessing Conformational Restriction: The Strategic Advantages of (R)-2,2-Difluorocyclopropanamine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quest for novel therapeutics with superior efficacy and safety profiles, medicinal chemists increasingly turn to sophisticated molecular design strategies. Conformational restriction, a technique to pre-organize a drug molecule into its bioactive conformation, stands out as a powerful tool for enhancing potency and selectivity.[1][2][3] This guide provides a deep-dive into (R)-2,2-difluorocyclopropanamine, a building block that embodies the principles of conformational restriction while simultaneously leveraging the unique physicochemical properties of fluorine. We will explore the mechanistic underpinnings of its utility, from the profound impact of the gem-difluorinated cyclopropyl ring on amine basicity and metabolic stability to its practical application in drug development programs. This document serves as a technical resource, complete with experimental insights and protocols, for scientists aiming to integrate this high-value moiety into their design workflow.

The Foundational Principle: Why Conformational Restriction Works

A drug's interaction with its biological target is a finely tuned process of molecular recognition. Flexible molecules, while able to explore a wide conformational space, must pay a significant entropic penalty upon binding as they are locked into a single, bioactive conformation. This energy cost can substantially reduce binding affinity. The strategy of conformational restriction aims to mitigate this penalty by designing molecules that are pre-organized in a low-energy state that closely resembles the bioactive pose.[1][2]

By incorporating rigid structural elements, such as a cyclopropane ring, we limit the number of available conformations. This seemingly simple modification can lead to:

-

Enhanced Potency: A lower entropic cost of binding translates directly to a more favorable free energy of binding (ΔG) and, consequently, higher affinity and potency.[3]

-

Improved Selectivity: A rigidified ligand is less likely to adopt the necessary conformations to bind to off-targets, leading to improved selectivity and a better safety profile.

-

Favorable Pharmacokinetics: Restriction can shield metabolically labile sites, reducing clearance and improving the drug's half-life.[1]

Figure 1. Comparison of the entropic cost of binding for flexible versus conformationally restricted ligands.

The Power of Two: The Unique Stereoelectronic Profile of the 2,2-Difluorocyclopropyl Group

The incorporation of a gem-difluoro substitution on the cyclopropane ring introduces a suite of powerful electronic effects that complement its inherent rigidity. Fluorine's high electronegativity profoundly alters the molecule's properties, offering medicinal chemists multiple levers for optimization.[4]

Strategic Modulation of Amine Basicity (pKa)

The primary amine of 2,2-difluorocyclopropanamine is significantly less basic than its non-fluorinated analog. The two fluorine atoms exert a strong inductive electron-withdrawing effect through the cyclopropyl sigma bonds, decreasing the electron density on the nitrogen atom. This makes the lone pair less available for protonation, resulting in a lower pKa.

This pKa depression is a critical tool for drug design. At physiological pH (~7.4), a larger fraction of the amine will exist in its neutral, unprotonated state. This can:

-

Enhance membrane permeability and oral bioavailability.

-

Reduce undesirable interactions with acidic targets like hERG.

-

Optimize hydrogen bonding interactions within the target's active site.

Table 1: Comparative pKa Values of Cyclopropylamine Analogs

| Compound | Structure | Approximate pKa | Key Feature |

| Cyclohexylamine | C₆H₁₁NH₂ | 10.6[5] | Flexible, non-fluorinated |

| Cyclopropanamine | C₃H₅NH₂ | 9.0 | Rigid, non-fluorinated |

| 2,2-Difluorocyclopropanamine | C₃H₃F₂NH₂ | ~6.5 | Rigid, fluorinated |

Note: pKa values are approximate and can be influenced by the surrounding molecular structure.

Fortifying Against Metabolism

One of the most compelling advantages of the 2,2-difluorocyclopropyl group is its exceptional metabolic stability.[6][7] The primary route of metabolism for many xenobiotics is oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[6][7] The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage.[7]

The gem-difluoro substitution effectively acts as a "metabolic shield," protecting the cyclopropyl ring from oxidative attack. This was a pivotal strategy in the development of the hepatitis C protease inhibitor Voxilaprevir, where replacing a metabolically vulnerable vinyl cyclopropane with a difluorinated analog dramatically improved the pharmacokinetic profile.[6]

Figure 2. The synergistic properties of (R)-2,2-difluorocyclopropanamine and their impact on drug design.

Synthesis and Handling: A Protocol for Application

The synthesis of the enantiomerically pure (R)-2,2-difluorocyclopropanamine is non-trivial but achievable through established asymmetric methodologies. The free amine itself can be unstable, prone to a Grob-type fragmentation, but it can be reliably stored and handled as a salt.[8][9]

Workflow: Asymmetric Difluorocyclopropanation

A common and effective strategy is the asymmetric [2+1] cycloaddition of difluorocarbene onto a suitable alkene precursor, catalyzed by a chiral transition metal complex, often rhodium-based.[10]

Representative Experimental Protocol

Objective: To synthesize Boc-protected (R)-2,2-difluorocyclopropanamine via asymmetric cyclopropanation.

Disclaimer: This protocol is a representative example and requires optimization by a qualified chemist. All operations must be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

N-Boc-vinylamine (or equivalent enecarbamate)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Sodium Iodide (NaI)

-

Chiral Rhodium Catalyst (e.g., Rh₂(S-BTPCP)₄)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reactor Setup: A flame-dried, multi-neck flask is charged with N-Boc-vinylamine (1.0 eq), the chiral rhodium catalyst (0.5-2 mol%), and anhydrous solvent under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to a predetermined temperature (e.g., 0 °C or -20 °C) to control selectivity.

-

Reagent Addition: A solution of TMSCF₃ (1.5 eq) and NaI (1.5 eq) in the anhydrous solvent is prepared. This solution is added dropwise to the cooled reaction mixture over several hours using a syringe pump. The slow addition is critical to maintain a low concentration of the active difluorocarbene species and maximize enantioselectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched N-Boc-(R)-2,2-difluorocyclopropanamine.

-

Deprotection and Salt Formation: The Boc-protected amine can be deprotected under standard acidic conditions (e.g., HCl in dioxane). The resulting free amine should be immediately isolated as a stable salt (e.g., hydrochloride or tosylate) to prevent decomposition.[8][9]

Figure 3. Synthetic workflow for accessing (R)-2,2-difluorocyclopropanamine salt via asymmetric cyclopropanation.

Conclusion and Future Outlook

(R)-2,2-Difluorocyclopropanamine is more than just a rigid amine; it is a sophisticated building block that offers a multi-pronged approach to lead optimization. By combining conformational pre-organization with powerful stereoelectronic effects, it enables the rational design of drug candidates with enhanced potency, selectivity, and metabolic stability. The ability to fine-tune pKa while simultaneously blocking metabolic hotspots makes it an invaluable tool in the medicinal chemist's arsenal. As asymmetric synthetic methods continue to improve in efficiency and scalability, the strategic deployment of this and related fluorinated scaffolds will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

-

Bhattarai, B., Trombley, T. Q., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(5), 754–766. [Link]

-

Mykhailiuk, P. K. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3146–3162. [Link]

-

Petrov, V. A. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 205–243. [Link]

-

Mykhailiuk, P. K., et al. (2022). 2,2-Difluorocyclopropanamine: Tentative structure or useful building block? American Chemical Society, Fall 2022 National Meeting. [Link]

-

Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Bhattarai, B., Trombley, T. Q., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Fang, Z., Song, Y., Li, Z., & Liu, X. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 6(8), 885-901. [Link]

-

Fang, Z., Song, Y., Li, Z., & Liu, X. (2014). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

Sources

- 1. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 2,2-Difluorocyclopropanamine: Tentative structure or useful building block? | Poster Board #800 - American Chemical Society [acs.digitellinc.com]

- 9. enamine.net [enamine.net]

- 10. Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Chiral Fluorinated Cyclopropylamines in Modern Therapeutics: A Technical Guide

Abstract

The confluence of fluorine chemistry and strained-ring systems has catalyzed the emergence of the chiral fluorinated cyclopropylamine scaffold as a privileged motif in contemporary drug discovery. This guide provides an in-depth technical analysis of the rationale, synthesis, and application of this unique structural class. We will explore the synergistic effects of the cyclopropyl ring's conformational rigidity and the profound electronic influence of fluorine on key pharmacological parameters. Through an examination of stereoselective synthetic strategies, a critical analysis of physicochemical property modulation, and a review of pertinent case studies, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals aiming to leverage the therapeutic potential of chiral fluorinated cyclopropylamines.

The Foundational Pillars: Why Fluorine and the Cyclopropyl Ring?

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of drug candidates. The chiral fluorinated cyclopropylamine scaffold is a testament to this principle, deriving its utility from the unique and synergistic properties of its constituent parts: the fluorine atom and the cyclopropylamine moiety.

The Role of Fluorine: Beyond a Simple Halogen

Fluorine's exceptional electronegativity and small van der Waals radius allow it to exert profound effects on a molecule's physicochemical and pharmacokinetic properties.[1] Its introduction can modulate acidity and lipophilicity, alter conformational preferences, and enhance membrane permeability. These subtle adjustments often translate into improved pharmacokinetic profiles, greater target selectivity, and increased resistance to metabolic degradation.[2] The strength of the carbon-fluorine bond, in particular, can be leveraged to block sites of oxidative metabolism, thereby increasing the in vivo half-life and systemic exposure of a drug candidate.[3]

The Cyclopropyl Ring: A Conformational Lock and Metabolic Shield

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain and a unique electronic structure.[4] This inherent strain and rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity for a biological target.[5] The cyclopropyl ring is also relatively resistant to metabolic degradation, making it an attractive bioisostere for more labile groups.[4] The amine functionality provides a crucial handle for further chemical modification and for establishing key interactions with biological targets.

Synergy in Action: The Chiral Fluorinated Cyclopropylamine

The combination of these two motifs in a chiral framework offers a powerful tool for fine-tuning drug-like properties. The fluorine atom can significantly alter the pKa of the neighboring amine, influencing its ionization state at physiological pH and, consequently, its interaction with target proteins and its absorption and distribution characteristics.[6][7] The stereochemistry of the fluorinated cyclopropane is often critical for biological activity, with different enantiomers exhibiting vastly different potencies and selectivities.[8]

Navigating the Synthetic Landscape: Asymmetric Synthesis of Chiral Fluorinated Cyclopropylamines

The therapeutic potential of chiral fluorinated cyclopropylamines can only be realized through efficient and stereocontrolled synthetic methodologies. The construction of the strained, stereochemically defined cyclopropane ring, particularly with the added complexity of a fluorine substituent, presents a significant synthetic challenge. Several powerful strategies have emerged to address this, including metal-catalyzed cyclopropanation, the use of chiral auxiliaries, and biocatalytic approaches.

Asymmetric Metal-Catalyzed Cyclopropanation

Rhodium- and copper-catalyzed asymmetric cyclopropanation of alkenes with diazo compounds is a cornerstone of chiral cyclopropane synthesis.[9] For fluorinated derivatives, this can involve the use of fluorinated diazo reagents or fluorinated alkenes. The choice of catalyst, particularly the chiral ligand, is critical for achieving high diastereo- and enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

-

Catalyst Preparation: In a nitrogen-purged glovebox, the chiral rhodium catalyst, such as Rh2(S-BTPCP)4, is dissolved in a dry, degassed solvent like dichloromethane (DCM) to a concentration of 0.1-1 mol%.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add the fluorinated alkene (1.0 eq) and the appropriate solvent.

-

Catalyst Addition: Add the rhodium catalyst solution to the reaction flask and stir for 10-15 minutes at the desired temperature (often ranging from -78 °C to room temperature).

-

Diazo Compound Addition: The diazoacetate (1.1-1.5 eq), dissolved in the same solvent, is added dropwise to the reaction mixture over several hours using the dropping funnel. This slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the chiral fluorinated cyclopropane ester.

-

Conversion to Amine: The resulting ester can be converted to the corresponding cyclopropylamine through standard functional group transformations, such as hydrolysis to the carboxylic acid followed by a Curtius rearrangement.

Biocatalytic Approaches

Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical catalysis.[10][11] Engineered enzymes, such as myoglobin-based catalysts, have been developed to perform highly diastereo- and enantioselective cyclopropanations.[10][11] These biocatalysts can be particularly effective for substrates that are challenging for traditional metal catalysts.[10]

Workflow: Biocatalytic Asymmetric Cyclopropanation

Caption: Biocatalytic synthesis of a chiral fluorinated cyclopropyl ketone.

Physicochemical Properties: A Quantitative Perspective

The introduction of fluorine into a cyclopropylamine scaffold has a predictable and significant impact on its physicochemical properties, particularly its basicity (pKa) and lipophilicity (LogP). Understanding these effects is crucial for rational drug design.

A systematic analysis of fluoroalkyl-substituted cycloalkylamines has shown that α-fluorination has a strong and additive effect on the basicity of the amine.[6][7] Each fluorine atom contributes approximately -1.6 ± 0.1 pKa units to the basicity of the amine.[6][7] This substantial decrease in pKa can have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

The effect on lipophilicity is more complex, with competing inductive and polarization effects.[6] However, trends can be observed that allow for the fine-tuning of a molecule's LogP value through isosteric replacement of different fluoroalkyl groups.

| Substituent | Average pKa | LogP Range |

| Non-fluorinated | ~10.5 | Variable |

| -CH2F | 7.77 - 8.96 | 1.07 - 2.01 |

| -CHF2 | 6.00 - 7.21 | 1.37 - 2.42 |

| -CF3 | 4.20 - 5.56 | 1.75 - 2.46 |

| Table 1: Physicochemical properties of α-fluoroalkyl-substituted amines. Data compiled from[6][7]. |

Therapeutic Applications and Case Studies

The unique properties of chiral fluorinated cyclopropylamines have led to their exploration in a variety of therapeutic areas.

Central Nervous System (CNS) Disorders: 5-HT2C Receptor Agonists

The serotonin 2C (5-HT2C) receptor is a promising target for the treatment of CNS disorders such as schizophrenia and obesity. A series of fluorinated 2-phenylcyclopropylmethylamines were designed and synthesized as 5-HT2C agonists.[12] The introduction of fluorine at the benzylic position of the cyclopropane ring was intended to improve metabolic stability and brain penetration.[12] One compound, (+)-21b, demonstrated high potency and selectivity for the 5-HT2C receptor with no detectable agonism at the 5-HT2B receptor, a crucial factor for avoiding potential cardiac side effects.[12]

Signaling Pathway: 5-HT2C Receptor Activation

Caption: Simplified signaling pathway of a 5-HT2C receptor agonist.

Enzyme Inhibition: Monoamine Oxidase (MAO) Inhibitors

Fluorinated phenylcyclopropylamines have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters.[13] The trans-isomer of 2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of microbial tyramine oxidase than the non-fluorinated drug tranylcypromine.[13] The study highlighted that a cis-relationship between the fluorine atom and the amino group increased inhibitory activity.[13] Furthermore, the absolute configuration was critical, with the (1S,2S)-enantiomer showing excellent inhibitory activity while the (1R,2R)-enantiomer was essentially inactive.[8]

A Word of Caution: Potential for Toxicity

While fluorination is a widely used strategy to improve the metabolic stability of drug candidates, it is not without potential risks. A study on a series of poly-ADP ribose glycohydrolase (PARG) inhibitors revealed that the introduction of a monofluoromethylcyclopropylamine moiety, intended to block a metabolic "soft spot," resulted in unexpected in vivo toxicity.[3] This cautionary tale underscores the importance of careful toxicological evaluation of novel fluorinated motifs and highlights that even single-atom modifications can have profound and unpredictable biological consequences.[3]

Future Perspectives

The chiral fluorinated cyclopropylamine scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. Advances in asymmetric synthesis and biocatalysis will likely provide access to an even greater diversity of these structures.[9][10] As our understanding of the nuanced effects of fluorination on drug-protein interactions and ADME properties deepens, we can expect to see the rational design and application of these motifs in a wider range of therapeutic areas. However, the potential for off-target effects and toxicity necessitates a thorough and cautious approach to their development.[3] The continued exploration of this unique chemical space holds great promise for the discovery of new and improved therapeutics.

References

-

Melnykov, K. P., Liashuk, O. S., Koblianskyi, A., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

-

Melnykov, K. P., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(19), 12376–12387. [Link]

-

Melnykov, K. P., Liashuk, O. S., Koblianskyi, A., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Jordan, A. M., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 29(5), 753-756. [Link]

-

Grygorenko, O. O., et al. (2024). Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]

-

DeKimpe, N., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-190. [Link]

-

Haufe, G., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1777-1787. [Link]

-

Gouverneur, V., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3085–3100. [Link]

-

Pidvyshennyi, O., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]

-

Iseki, K., & Kobayashi, Y. (n.d.). Asymmetric Synthesis of Chiral Fluorinated Compounds. Scilit. [Link]

-

Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2269–2279. [Link]

-

Silverman, R. B. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. [Link]

-

Villada, J. D., Majhi, J., Lehuédé, V., & Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

-

Rosen, T. C., et al. (2004). Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry, 47(22), 5437-5444. [Link]

-

Han, J., et al. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

-

Iqbal, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

Silverman, R. B., & Nan, X. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 130(2), 148-156. [Link]

-

Stepan, A. F., et al. (2021). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 64(15), 10735-10773. [Link]

-

Davies, H. M. L., & Stafford, D. G. (2000). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (10), 847-848. [Link]

-

Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3536. [Link]

-

Ojima, I. (2019). Case studies of fluorine in drug discovery. ResearchGate. [Link]

-

Telvekar, V. N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(20), 9357-9377. [Link]

-

Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry, 182, 111626. [Link]

-

Jiang, Z., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(13), 3764-3770. [Link]

-

Patel, K. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology, 11(4). [Link]

-

Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals, 181-211. [Link]

-

El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Fasan, R., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

-

Al-Tahami, K., & Jampilek, J. (2013). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. ResearchGate. [Link]

Sources

- 1. ucj.org.ua [ucj.org.ua]

- 2. mdpi.com [mdpi.com]

- 3. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sas.rochester.edu [sas.rochester.edu]

- 11. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Hydrogen Bonding Landscape of (R)-2,2-Difluorocyclopropanamine: A Technical Guide for Drug Discovery

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the diverse array of fluorinated motifs, the 2,2-difluorocyclopropane unit has emerged as a particularly intriguing structural element. This guide provides an in-depth technical exploration of the hydrogen bonding capabilities of (R)-2,2-difluorocyclopropanamine, a chiral building block with significant potential in drug design. While this specific residue is a relatively novel entity with limited direct experimental data in the public domain, this guide will synthesize established principles from analogous fluorinated and cyclopropyl-containing molecules to provide a robust predictive framework for its hydrogen bonding behavior. We will delve into the nuanced interplay of electronic effects, conformational preferences, and the dual role of this residue as both a hydrogen bond donor and acceptor. Furthermore, we will present detailed experimental and computational protocols to empower researchers to rigorously characterize these interactions in their own drug discovery programs.

The Electronic Architecture of (R)-2,2-Difluorocyclopropanamine: A Tale of Two Effects

The hydrogen bonding potential of (R)-2,2-difluorocyclopropanamine is fundamentally governed by the strong electron-withdrawing nature of the gem-difluoro substitution on the cyclopropane ring. This inductive effect significantly modulates the electronic character of the entire molecule, influencing both the amine group and the C-H bonds of the cyclopropyl ring.

The primary consequence of this electron withdrawal is a marked decrease in the basicity of the amine nitrogen.[2] This reduction in electron density on the nitrogen atom weakens its ability to act as a hydrogen bond acceptor. Conversely, the N-H protons become more acidic, enhancing their capacity to function as hydrogen bond donors. This duality is a critical consideration in the design of ligands, as the (R)-2,2-difluorocyclopropanamine residue can engage in different types of hydrogen bonding interactions depending on the nature of the binding pocket.

Conformational Predisposition: The "Gauche Effect" in a Cyclopropyl System

The conformational landscape of (R)-2,2-difluorocyclopropanamine is expected to be significantly influenced by a phenomenon analogous to the "gauche effect" observed in 2,2-difluoroethylamine hydrochloride.[3][4][5][6] In this related system, a strong preference for the gauche conformation, where the positively charged amino group is oriented gauche to both fluorine atoms, is observed.[3][4][5][6] This preference is primarily driven by favorable electrostatic interactions between the electron-deficient ammonium group and the electronegative fluorine atoms, with a smaller contribution from intramolecular hydrogen bonding.[3][4][5][6]

For (R)-2,2-difluorocyclopropanamine, a similar conformational locking can be anticipated, where the amine group preferentially orients itself to maximize these electrostatic interactions with the gem-difluoro group. This conformational rigidity can be a significant asset in drug design, as it reduces the entropic penalty upon binding to a target protein.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Standard Methodologies for Amide Coupling with (R)-2,2-Difluorocyclopropanamine

Introduction: The Significance of the 2,2-Difluorocyclopropyl Moiety

In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties. The 2,2-difluorocyclopropyl group, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational rigidity and metabolic stability. (R)-2,2-Difluorocyclopropanamine serves as a critical chiral building block for introducing this motif.[1][2][3] Its successful incorporation into lead compounds frequently relies on the formation of a robust amide bond, one of the most common and vital linkages in pharmaceutical agents.[4][5]

However, the electronic properties of (R)-2,2-difluorocyclopropanamine present unique challenges. The potent electron-withdrawing effect of the geminal fluorine atoms can decrease the nucleophilicity of the amine, potentially rendering standard amide coupling conditions sluggish or ineffective.[6] Furthermore, the amine itself can be unstable, prone to a Grob-type fragmentation, and is often supplied and stored as a more stable hydrochloride salt, which must be considered in protocol design.[7][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for the amide coupling of (R)-2,2-Difluorocyclopropanamine with a range of carboxylic acids. It emphasizes the mechanistic rationale behind reagent selection and provides step-by-step procedures to ensure reproducible success in the synthesis of these valuable compounds.

Core Principles of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[4] This is because the hydroxyl group of a carboxylic acid is a poor leaving group. Coupling reagents facilitate this process by converting the hydroxyl into a better leaving group, making the carboxyl carbon susceptible to nucleophilic attack by the amine.

The general mechanism involves two key stages:

-

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or a mixed anhydride.

-

Coupling: The amine attacks the activated intermediate, displacing the leaving group and forming the thermodynamically stable amide bond.

A non-nucleophilic organic base (e.g., DIPEA, Et3N) is almost always required to deprotonate the carboxylic acid, forming the carboxylate anion needed for the initial activation step, and to neutralize the hydrochloride salt of the amine, liberating the free base for the coupling reaction.[9]

Recommended Coupling Protocols

Given the potentially reduced nucleophilicity of (R)-2,2-difluorocyclopropanamine, the choice of coupling reagent is critical. Reagents known for high efficiency and the ability to overcome challenges posed by sterically hindered or electron-deficient substrates are preferred.[6][10] Below are three robust, field-proven protocols.

Protocol 1: HATU-Mediated Amide Coupling

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction rates, and ability to suppress racemization.[9][11] It reacts with a carboxylate to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[12][13] The neighboring pyridine nitrogen atom in the HOAt leaving group is believed to stabilize the transition state, accelerating the reaction, making HATU particularly suitable for challenging couplings.[10][12]

Experimental Workflow: HATU Coupling

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Methodology:

-

To a round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 equiv) and (R)-2,2-difluorocyclopropanamine hydrochloride (1.1 equiv).

-

Dissolve the solids in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of approximately 0.1 M.

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to the solution. Stir the mixture at room temperature for 5-10 minutes. Rationale: Two equivalents of base are needed to neutralize the amine hydrochloride and deprotonate the carboxylic acid. An additional equivalent ensures the reaction remains basic.

-

Add HATU (1.2 equiv) to the reaction mixture in one portion.

-

Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like Ethyl Acetate (EtOAc).

-

Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 (to remove unreacted acid and HOAt), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: T3P®-Mediated Amide Coupling

Principle: T3P® (Propanephosphonic acid anhydride) is a versatile and mild coupling reagent that acts as a powerful dehydrating agent.[14][15] It reacts with the carboxylate to form a mixed phosphonic anhydride intermediate, which is highly reactive towards the amine. A key advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies the purification process, often requiring only an aqueous work-up.[14][15][16] Its high selectivity and low potential for epimerization make it an excellent choice, especially for sensitive or chiral substrates.[15][17]

Amide Formation Mechanism with T3P®

Caption: Simplified mechanism of T3P®-mediated amide coupling.

Detailed Step-by-Step Methodology:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).

-

Add (R)-2,2-difluorocyclopropanamine hydrochloride (1.1 equiv) followed by a suitable base like Triethylamine (Et3N) or DIPEA (3.0-4.0 equiv). Rationale: T3P® reactions require at least two equivalents of base; a slight excess is often beneficial.[17]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add T3P® (1.5 equiv, typically supplied as a 50% solution in a solvent like EtOAc or DMF) to the reaction mixture. Caution: The addition may be exothermic.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

-

Quench the reaction by adding water or saturated aqueous NaHCO3.

-

Separate the organic layer. Wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

If necessary, purify the product further by flash column chromatography, though the simplified work-up often yields high-purity material.[16]

Protocol 3: EDC/HOBt-Mediated Amide Coupling

Principle: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[18][19] EDC first activates the carboxylic acid to form a reactive O-acylisourea intermediate.[20] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[19] HOBt acts as an "active ester trap," reacting with the O-acylisourea to form an HOBt-ester, which is more stable to racemization but highly reactive towards the amine, thus improving overall efficiency and yield.[20][21]

Detailed Step-by-Step Methodology:

-

Dissolve the carboxylic acid (1.0 equiv), (R)-2,2-difluorocyclopropanamine hydrochloride (1.1 equiv), and HOBt (1.2 equiv) in DMF or DCM in a round-bottom flask under an inert atmosphere.

-

Add DIPEA or Et3N (3.0 equiv) to the mixture and stir for 5 minutes.

-

Add EDC hydrochloride (1.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with EtOAc or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The byproduct from EDC is a water-soluble urea, which is largely removed during the aqueous work-up.[19]

-

Purify the crude product by flash column chromatography.

Comparative Analysis & Troubleshooting

| Parameter | HATU | T3P® | EDC/HOBt |

| Reactivity | Very High[9][10] | High | Good |

| Cost | High | Moderate | Low |

| Byproduct Removal | Chromatography needed | Easy (aqueous wash-out)[14][16] | Easy (aqueous wash-out)[19] |

| Racemization Risk | Very Low[11] | Very Low[15][17] | Low (with HOBt)[21] |

| Ideal For | Electron-deficient amines, sterically hindered substrates, valuable materials.[10] | Scale-up processes, sensitive substrates, simplified work-up.[15] | Routine couplings, cost-sensitive syntheses. |

Common Troubleshooting Scenarios:

-

Low Yield: The primary challenge with (R)-2,2-difluorocyclopropanamine is its potentially low nucleophilicity. If yields are poor with EDC/HOBt, switching to a more potent reagent like HATU is the recommended first step.[22] For extremely challenging cases, converting the carboxylic acid to an acyl fluoride may be necessary as a separate step before amine addition.[6][23]

-

Incomplete Reaction: Ensure the amine hydrochloride is fully neutralized by using a sufficient excess of base (at least 2.1 equivalents for the free amine, plus 1 equivalent for the acid). Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.

-

Side Reactions: With uronium reagents like HATU, a potential side reaction is the guanidinylation of the amine if the coupling is slow or HATU is in large excess.[9] This can be minimized by adding the coupling reagent last, after the acid and amine have been mixed with the base.

Conclusion

The successful amide coupling of (R)-2,2-difluorocyclopropanamine is readily achievable with the appropriate selection of reagents and adherence to optimized protocols. While its electronic nature can present challenges, high-reactivity coupling agents such as HATU and T3P® provide reliable and high-yielding pathways to the desired amide products. The T3P® protocol offers significant advantages for process chemistry due to its simplified work-up, while the classic EDC/HOBt method remains a viable, cost-effective option for less demanding substrates. By understanding the chemical principles and following the detailed methodologies outlined in this guide, researchers can confidently incorporate this valuable fluorinated building block into their synthetic programs.

References

-

HATU. Wikipedia. [Link]

-

Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

-

Understanding T3P® from start to finish. Curia Global. [Link]

-

T3P reagent: Applications and byproducts. YouTube. [Link]

-

WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing. [Link]

-

Stereochemical Aspects of T3P Amidations. Organic Process Research & Development. [Link]

-

Coupling Reagents. AAPPTEC. [Link]

-

2,2-Difluorocyclopropan-1-amine hydrochloride. MilliporeSigma. [Link]

-

Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

2,2-Difluorocyclopropan-1-amine. PubChem. [Link]

-

Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. [Link]

-

2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1). PubChem. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]

-

Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

- 1. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - Enamine [enamine.net]

- 2. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hepatochem.com [hepatochem.com]

- 5. growingscience.com [growingscience.com]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. enamine.net [enamine.net]

- 8. 2,2-Difluorocyclopropanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 16. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 17. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bachem.com [bachem.com]

- 20. luxembourg-bio.com [luxembourg-bio.com]

- 21. peptide.com [peptide.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. blogs.rsc.org [blogs.rsc.org]

Application Notes and Protocols for the Synthesis of Peptidomimetics Incorporating (R)-2,2-Difluorocyclopropanamine

Introduction: The Strategic Value of the 2,2-Difluorocyclopropane Moiety in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of paramount importance. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability[1][2]. A key strategy in the design of effective peptidomimetics is the incorporation of conformationally constrained non-natural amino acids. The rigid three-membered ring of a cyclopropane can act as a bioisostere for a peptide bond or a dipeptide unit, effectively locking the peptide backbone into a specific and predictable conformation[3]. This pre-organization can lead to enhanced binding affinity and selectivity for the biological target.

The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. The gem-difluoro group, in particular, can have profound effects on the local electronic environment, lipophilicity, and metabolic stability of a molecule. When incorporated into a cyclopropane ring, the C-F bonds can also influence the puckering of the ring and the overall conformation of the peptidomimetic[4][5]. The (R)-2,2-difluorocyclopropanamine building block, therefore, represents a powerful tool for medicinal chemists to fine-tune the three-dimensional structure and properties of peptidomimetics. This application note provides a comprehensive guide to the synthesis of peptidomimetics incorporating this valuable building block, from the preparation of the protected amine to its incorporation into peptide chains.

Diagram: Workflow for Peptidomimetic Synthesis

Caption: Overall workflow for the synthesis of peptidomimetics.

Part 1: Synthesis of Boc-(R)-2,2-Difluorocyclopropanamine via Curtius Rearrangement

The free 2,2-difluorocyclopropanamine is known to be unstable. Therefore, it is crucial to prepare it in a protected form, with the tert-butyloxycarbonyl (Boc) group being a common and versatile choice. The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to the corresponding Boc-protected amine with retention of stereochemistry[6][7]. This process involves the formation of an acyl azide, which then rearranges to an isocyanate that is subsequently trapped with tert-butanol[6][8].

Protocol 1: Synthesis of Boc-(R)-2,2-Difluorocyclopropanamine

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1 mmol of acid) |

| (R)-2,2-Difluorocyclopropanecarboxylic acid | (Not available) | 122.07 | 1.0 eq (122 mg) |

| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | 275.24 | 1.1 eq (303 mg, 235 µL) |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.1 eq (101 mg, 139 µL) |

| Anhydrous tert-butanol | 75-65-0 | 74.12 | 3.0 eq (222 mg, 283 µL) |

| Anhydrous Toluene | 108-88-3 | 92.14 | ~10 mL |

| Ethyl acetate | 141-78-6 | 88.11 | For workup |

| Saturated aqueous sodium bicarbonate | 7558-79-4 | 119.98 | For workup |

| Brine | (Not applicable) | (Not applicable) | For workup |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | For drying |

Procedure:

-

To a stirred solution of (R)-2,2-difluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 30 minutes at room temperature to allow for the formation of the acyl azide.

-

Add anhydrous tert-butanol (3.0 eq) to the mixture.

-

Heat the reaction to reflux (approximately 110°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, cool the reaction to room temperature and remove the toluene under reduced pressure.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Boc-(R)-2,2-difluorocyclopropanamine.

Part 2: Incorporation of Boc-(R)-2,2-Difluorocyclopropanamine into a Dipeptide

Once the protected building block is in hand, it can be incorporated into a peptide chain using standard peptide coupling methodologies. Both solution-phase and solid-phase synthesis approaches are viable. Here, we detail a solution-phase coupling protocol using HATU, a highly efficient and widely used coupling reagent that minimizes racemization[9].

Protocol 2: Solution-Phase Coupling with an N-Fmoc-Protected Amino Acid

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1 mmol of Boc-amine) |

| Boc-(R)-2,2-Difluorocyclopropanamine | (As synthesized) | 193.19 | 1.0 eq (193 mg) |

| N-Fmoc-L-Alanine | 35661-39-3 | 311.34 | 1.05 eq (327 mg) |

| HATU | 148893-10-1 | 380.23 | 1.05 eq (399 mg) |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.0 eq (259 mg, 348 µL) |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | ~5 mL |

| Ethyl acetate | 141-78-6 | 88.11 | For workup |

| 0.5 M HCl (aq) | 7647-01-0 | 36.46 | For workup |

| Saturated aqueous sodium bicarbonate | 7558-79-4 | 119.98 | For workup |

| Brine | (Not applicable) | (Not applicable) | For workup |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | For drying |

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N-Fmoc-L-Alanine (1.05 eq) and HATU (1.05 eq) in anhydrous DMF (3 mL).

-

Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve Boc-(R)-2,2-difluorocyclopropanamine (1.0 eq) in anhydrous DMF (2 mL).

-

Add the solution of the Boc-protected amine to the activated amino acid mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL).

-

Wash the organic layer with 0.5 M HCl (aq) (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography to yield the pure product.

Diagram: Peptide Coupling Mechanism with HATU

Caption: Mechanism of HATU-mediated peptide coupling.

Part 3: Solid-Phase Synthesis and Characterization

For the synthesis of longer peptidomimetics, solid-phase peptide synthesis (SPPS) is the method of choice. The synthesized dipeptide can be deprotected at the N-terminus (Fmoc removal) and then coupled to a resin for subsequent chain elongation. Alternatively, the Boc-(R)-2,2-difluorocyclopropanamine can be coupled directly to a resin-bound peptide.

Protocol 3: Boc Deprotection and Further Elongation

-

Boc Deprotection: The Boc group on the dipeptide can be removed using standard acidic conditions, such as treatment with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 hours at room temperature. Following deprotection, the product is typically isolated as a TFA salt.

-

SPPS Incorporation: For SPPS, the Boc-(R)-2,2-difluorocyclopropanamine can be coupled to a deprotected N-terminal amine on the resin using the HATU coupling protocol described above, with adjustments in equivalents based on resin loading[9][10].

-

Cleavage and Purification: Once the desired sequence is assembled, the peptidomimetic is cleaved from the resin using a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The crude product is then precipitated in cold diethyl ether and purified by reverse-phase HPLC.

Characterization Data

The synthesized peptidomimetics should be characterized by standard analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ | ¹H NMR (representative signals) |

| Boc-(R)-2,2-difluorocyclopropanamine | C₈H₁₃F₂NO₂ | 194.09 | (To be determined) | δ ~1.4 (s, 9H, Boc), ~2.0-2.2 (m, 2H, CH₂), ~3.0-3.2 (m, 1H, CH-NH) |

| Fmoc-Ala-(R)-2,2-difluorocyclopropylamide | C₂₆H₂₈F₂N₂O₃ | 487.21 | (To be determined) | δ ~1.3 (d, 3H, Ala-CH₃), ~2.1-2.3 (m, 2H, CH₂), ~3.1-3.3 (m, 1H, CH-NH), ~4.2-4.5 (m, 3H, Fmoc-CH, CH₂), ~7.3-7.8 (m, 8H, Ar-H) |

Note: The exact chemical shifts in NMR will depend on the solvent and specific conformation. Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized peptides[11][12]. 2D NMR techniques such as COSY, HSQC, and NOESY can be employed for detailed structural elucidation and conformational analysis[13][14].

Conclusion: Enabling New Frontiers in Peptidomimetic Drug Discovery

The incorporation of (R)-2,2-difluorocyclopropanamine into peptides offers a powerful strategy for the design of novel peptidomimetics with enhanced conformational stability and potentially improved pharmacological properties. The protocols detailed in this application note provide a robust framework for the synthesis of these valuable building blocks and their integration into peptide chains. By leveraging the unique properties of the gem-difluorocyclopropane moiety, researchers can explore new chemical space and develop next-generation therapeutics with enhanced efficacy and drug-like properties. The ability to rigidly control the peptide backbone conformation through the introduction of such constrained mimetics is a cornerstone of modern medicinal chemistry and holds immense promise for the future of drug development.

References

-

PMC. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]

-

Diva-Portal.org. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]

-

Insights into Conformational Ensembles of Compositionally Identical Disordered Peptidomimetics. (2024, June 5). biorxiv.org. [Link]

-

PubMed. (2017, March 2). Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization. [Link]

- CoLab. (2018, July 2). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius.

-

PubMed. (2005, April 15). Novel fluoropeptidomimetics: synthesis, stability studies and protease inhibition. [Link]

-

PMC. (2014, August 30). Peptidomimetics as a new generation of antimicrobial agents: current progress. [Link]

-

ResearchGate. (2026, January 29). (PDF) Insights into Conformational Ensembles of Compositionally Identical Disordered Peptidomimetics. [Link]

-

Interchim. (n.d.). FlowSyn™ Application Note 9: Curtius Rearrangement. [Link]

-

PubMed. (2018, July 2). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. [Link]

-

Chemistry Steps. (2025, June 17). Curtius Rearrangement. [Link]

-

ResearchGate. (n.d.). Curtius rearrangement products derived from heterocyclic carboxylic acids. [Link]

-

Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Rsc.org. (n.d.). Supporting information. [Link]

-

PubMed. (2003, February 7). Design and synthesis of novel fluoropeptidomimetics as potential mimics of the transition state during peptide hydrolysis. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

PMC. (n.d.). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. [Link]

-

Nowick, J. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Journal of Biomolecular Techniques. (2021, April 15). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. [Link]

-

Frontiers. (2018, March 27). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. [Link]

-

Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. [Link]

Sources

- 1. Peptidomimetics as a new generation of antimicrobial agents: current progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. interchim.fr [interchim.fr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jbt.abrf.org [jbt.abrf.org]

- 13. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

Application Notes & Protocols: Buchwald-Hartwig Amination using (R)-2,2-Difluorocyclopropanamine

Introduction: The Strategic Value of the Difluorocyclopropylamine Moiety

In contemporary medicinal chemistry, the 2,2-difluorocyclopropylamine scaffold has emerged as a highly sought-after structural motif. Its incorporation into drug candidates is driven by the unique physicochemical properties imparted by the gem-difluorinated, strained three-membered ring. This moiety can enhance metabolic stability, modulate pKa, and improve cell membrane permeability, making it a valuable tool for drug development professionals.

However, the direct C-N coupling of 2,2-difluorocyclopropanamine with aryl or heteroaryl halides presents a significant synthetic challenge. The free amine is known to be unstable, susceptible to a Grob-type fragmentation initiated by the nitrogen lone pair, leading to ring-opening.[1] This inherent instability necessitates careful handling and specialized reaction protocols.

The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a versatile and powerful method for coupling amines with aryl halides under relatively mild conditions.[2][3][4] This guide provides a comprehensive overview and a detailed protocol for the successful application of this reaction to the challenging yet valuable substrate, (R)-2,2-difluorocyclopropanamine, enabling the synthesis of novel arylated amine derivatives.[5]

Mechanistic Cornerstone: The Buchwald-Hartwig Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle, generally understood to involve three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][6]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[6] The choice of ligand is crucial here, as bulky, electron-rich phosphine ligands accelerate this rate-limiting step.[7]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[6][8]

-

Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][9]

The efficiency of this cycle is highly dependent on the interplay between the palladium precursor, ligand, base, and solvent. Modern "precatalysts" are often employed, which are stable Pd(II) sources that readily generate the active Pd(0) species in situ.[5][10][11]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for (R)-2,2-Difluorocyclopropanamine

The unique properties of this amine necessitate specific strategic choices for successful coupling.

-

Amine Stability and Handling: The free base of 2,2-difluorocyclopropanamine is prone to decomposition.[1][12] It is therefore supplied and should be stored as a stable salt (e.g., hydrochloride or trifluoroacetate). The free amine should be generated in situ during the reaction setup. This is achieved by using a sufficient amount of base to neutralize the salt and facilitate the catalytic cycle.

-

Choice of Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for sensitive substrates, other bases like lithium hexamethyldisilazide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be explored.[8][13] The stoichiometry of the base must account for both the amine salt and the catalytic C-N bond formation.

-

Catalyst and Ligand Selection: The selection of the palladium source and phosphine ligand is paramount. Modern palladium precatalysts, such as G3 or G4 precatalysts, are highly recommended.[14][15] These air- and moisture-stable complexes ensure the reliable generation of the active Pd(0) species.[16] Bulky, electron-rich biarylphosphine ligands are essential for promoting the key steps of the catalytic cycle, especially with challenging substrates.[7] Ligands like RuPhos and XPhos have demonstrated broad utility and high efficacy.[13][17][18]

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of an aryl bromide with (R)-2,2-difluorocyclopropanamine hydrochloride. Optimization may be required for specific substrates.

Safety Precautions: This procedure should be carried out by trained personnel in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

-

Aryl Bromide (1.0 equiv)

-

(R)-2,2-Difluorocyclopropanamine hydrochloride (1.2 equiv)

-

RuPhos Pd G3 precatalyst (2 mol%)[17]

-

RuPhos ligand (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.5 equiv)

-

Anhydrous, degassed Toluene (to make 0.1 M solution)

Equipment:

-

Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

-

Inert gas manifold (Nitrogen or Argon)

-

Syringes and needles

-

Standard laboratory glassware

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox or under a positive flow of argon, add the aryl bromide (1.0 equiv), (R)-2,2-difluorocyclopropanamine hydrochloride (1.2 equiv), RuPhos Pd G3 precatalyst (2 mol%), additional RuPhos ligand (2 mol%), and sodium tert-butoxide (2.5 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.[6] The addition of extra ligand can sometimes improve catalyst stability and activity.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (typically 0.1 M with respect to the aryl bromide).

-

Reaction Conditions: Seal the flask tightly and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.[6] The optimal temperature will depend on the reactivity of the aryl halide.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Quench the reaction carefully by adding water. Dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-(R)-2,2-difluorocyclopropanamine.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions and considerations for optimizing the Buchwald-Hartwig amination of (R)-2,2-difluorocyclopropanamine.

| Parameter | Recommended Choice | Rationale & Expert Insights |

| Aryl Halide | Ar-Br, Ar-Cl | Aryl bromides are generally more reactive than chlorides. For Ar-Cl, higher temperatures and more electron-rich ligands (e.g., XPhos) may be necessary.[7][19] |

| Amine Salt | Hydrochloride (HCl) | Commonly available and stable. Ensure base stoichiometry is adjusted accordingly (at least 2.2 equivalents of base are needed). |

| Catalyst | RuPhos Pd G3, XPhos Pd G3 | Third-generation (G3) precatalysts offer high stability and activity, ensuring reliable generation of the active Pd(0) species.[15][16][17] |

| Ligand | RuPhos, XPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for coupling sterically hindered or challenging substrates.[7][13] |

| Base | NaOtBu, K₃PO₄, LiHMDS | NaOtBu is a strong, effective base. K₃PO₄ is a milder option for substrates with base-sensitive functional groups.[8] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed aprotic solvents are required. Toluene is often the solvent of choice due to its high boiling point.[8][9] |

| Temperature | 80 - 110 °C | The required temperature depends on the reactivity of the aryl halide. Start at 100 °C for aryl bromides. |

| Catalyst Loading | 1 - 2 mol% | Lower catalyst loadings may be possible with highly reactive substrates, but 2 mol% is a robust starting point. |

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable method for the N-arylation of (R)-2,2-difluorocyclopropanamine, a valuable but unstable building block. Success hinges on a rational approach to the reaction setup, specifically the use of the amine as a stable salt, the selection of a modern palladium precatalyst system with a bulky biarylphosphine ligand, and strict adherence to anhydrous and anaerobic conditions. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently employ this critical transformation in the synthesis of novel molecular entities.

References

- Vertex AI Search. (2023). RuPhos Pd G3 CAS:1445085-77-7: A Versatile Catalyst for Cross-Coupling Reactions.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Google Cloud. (n.d.). Cross-Coupling Reactions Guide.

- American Chemical Society. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N - Benchchem.

- National Center for Biotechnology Information. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC.

- DSpace@MIT. (n.d.). Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation.

- BenchChem. (n.d.). tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions.

- ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.

- MilliporeSigma. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.

- Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination.

- Smolecule. (n.d.). Comprehensive Application Notes and Protocols: XPhos Pd G3 in C-N Cross-Coupling for Drug Discovery and Development.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Smolecule. (2026). Comprehensive Application Notes and Protocols: XPhos Pd G3 Tandem Catalyst Systems.

- National Center for Biotechnology Information. (n.d.). A simple approach towards N3-substituted-2,3-diaminopyridines is presented, based on Pd-catalyzed C,N-cross coupling.

- DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.

- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

- National Center for Biotechnology Information. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H - PMC.

- Enamine. (n.d.). Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application for the semi-automated parallel synthesis.

- American Chemical Society. (2022). 2,2-Difluorocyclopropanamine: Tentative structure or useful building block? | Poster Board #800.